4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
CAS No.:
Cat. No.: VC16021570
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O4 |
|---|---|
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19) |
| Standard InChI Key | NENPYTRHICXVCS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Introduction
4-Acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring with multiple functional groups, including an acetamido group, an amino group, and a pentan-3-yloxy substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and structural similarities to known pharmaceutical agents.
Synthesis and Preparation
The synthesis of 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid and its derivatives typically involves multi-step organic reactions. These steps may include:
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Formation of the Cyclohexene Ring: Starting with a suitable cyclohexene precursor, the ring is functionalized to introduce necessary substituents.
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Introduction of the Acetamido Group: This involves the acetylation of an amino group on the cyclohexene ring.
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Addition of the Pentan-3-yloxy Group: Achieved through an etherification reaction where the pentan-3-yloxy group is attached to the cyclohexene ring.
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Final Modifications: Additional steps may include protection and deprotection of functional groups, purification, and isolation of the final product.
Biological Activity and Applications
Research suggests that compounds structurally similar to 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid exhibit significant biological activity, particularly as inhibitors of viral enzymes. For example, ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has been shown to effectively bind to the active site of neuraminidase, an enzyme crucial for viral replication in influenza viruses.
Stereochemistry and Its Impact
The stereochemistry of these compounds plays a crucial role in their biological activity. Different stereoisomers can exhibit varying levels of interaction with biological targets, influencing their efficacy as therapeutic agents. For instance, the (3R,4R,5R) and (3S,4S,5R) configurations have been noted for their potential antiviral properties.
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